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3-Methylcytosine

DNA methylation Enzyme kinetics Alkylation damage

Procure authentic 3-Methylcytosine (3meC, N3-methylcytosine) to ensure fidelity in DNA alkylation damage, repair kinetics, and DNMT off-target activity assays. Unlike the epigenetic mark 5-methylcytosine, 3meC is a pro-mutagenic lesion generated at a defined 1:2,850 ratio relative to 5mC by DNMTs and is the primary substrate of the human ALKBH2 dioxygenase. Substituting 5mC or other cytosine analogs yields misleading kinetic parameters, compromised HPLC peak resolution, and invalid biomarker data. This standard supports LC-MS/MS calibration, ALKBH2 inhibitor screening, and toxicological RNA damage quantification where 3meC persists without base-specific repair. Verify differentiation; ensure experimental validity.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 4776-08-3
Cat. No. B1195936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcytosine
CAS4776-08-3
Synonyms3-methylcytosine
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCN1C(=CC=NC1=O)N
InChIInChI=1S/C5H7N3O/c1-8-4(6)2-3-7-5(8)9/h2-3H,6H2,1H3
InChIKeyKOLPWZCZXAMXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylcytosine (CAS 4776-08-3) for DNA Lesion Research: Procurement and Technical Specifications


3-Methylcytosine (3meC, N3-methylcytosine) is a modified pyrimidine nucleobase in which a methyl group is attached to the N3 position of cytosine [1]. It is a well-characterized DNA alkylation lesion generated both endogenously by DNA methyltransferases (DNMTs) and exogenously by alkylating agents [2]. Unlike the well-known epigenetic mark 5-methylcytosine, 3-methylcytosine is a toxic, pro-mutagenic adduct that blocks DNA replication and transcription [3] and is primarily recognized and repaired by the human ALKBH2 dioxygenase [4]. This compound serves as a critical analytical standard and research tool for studies of DNA damage, repair, and the off-target activities of DNMT enzymes.

Why 3-Methylcytosine (CAS 4776-08-3) Cannot Be Replaced by Common Epigenetic Analogs in Research


Substituting 3-methylcytosine with its close structural analog 5-methylcytosine (5mC) leads to fundamentally different and scientifically invalid outcomes. While 5mC functions as a stable, non-mutagenic epigenetic signal that is maintained through DNA replication, 3meC is a pro-mutagenic lesion that disrupts normal base pairing, stalls replication forks, and triggers active DNA repair pathways [1][2]. The two compounds are generated by the same enzymes at vastly different rates (3meC is produced at only ~0.035% the level of 5mC) and are resolved by distinct cellular machinery [1]. Consequently, using 5mC or other cytosine analogs in place of 3meC for experiments focused on alkylation damage, repair kinetics, or DNMT off-target activity will yield misleading results and compromise data integrity. The following quantitative evidence establishes the unique, verifiable differentiation of 3-methylcytosine that justifies its specific procurement for rigorous scientific investigations.

Quantitative Comparative Data for 3-Methylcytosine (CAS 4776-08-3) vs. Analogs: A Technical Evidence Guide


DNMT3a-Mediated Formation: 3-Methylcytosine vs. 5-Methylcytosine Product Ratio

In vitro reactions using the recombinant catalytic domain of DNMT3a revealed that 3-methylcytosine (3meC) is produced at a far lower abundance than its canonical product 5-methylcytosine (5meC), with a precise ratio of 1:2,850 [1]. This corresponds to 3meC representing approximately 0.035% of total 5meC generated under identical conditions. This quantification was achieved via an ultrasensitive LC-MS/MS method specifically developed to distinguish and quantify the two regioisomers.

DNA methylation Enzyme kinetics Alkylation damage

Analytical Separation: HPLC Resolution of 3-Methylcytosine from 5-Methylcytosine and Cytosine

A validated high-performance liquid chromatography (HPLC) method demonstrated baseline separation of 3-methylcytosine, 5-methylcytosine, and cytosine in a single analytical run. The method achieved recoveries greater than 90% for all three analytes [1]. This chromatographic separation is critical because the three compounds share similar molecular structures and can otherwise co-elute, leading to inaccurate quantification of DNA methylation and alkylation status.

Analytical chemistry HPLC method development Nucleic acid analysis

Repair Enzyme Specificity: ALKBH2 Demethylation of 3-Methylcytosine vs. Other Alkylated Lesions

The human DNA repair enzyme ALKBH2 (hABH2) exhibits primary specificity for 1-methyladenine (1meA) and 3-methylcytosine (3meC) lesions. In vitro repair assays using nuclear extracts from mouse embryonic fibroblasts demonstrated that the removal of both 3meC and 1meA from double-stranded DNA depended primarily, if not solely, on the activity of mABH2 [1]. This finding is corroborated by in vivo data showing that mice lacking mABH2 accumulate significant levels of 1meA in their genome [1].

DNA repair Enzyme specificity ALKBH2

RNA Persistence: Differential Stability of 3-Methylcytosine vs. 7-Methylguanine in vivo

Following administration of the alkylating agent dimethylnitrosamine to Syrian golden hamsters, the absolute levels of RNA alkylation products, including 3-methylcytosine and 7-methylguanine, decreased over 96 hours. However, the relative proportion of 3-methylcytosine to other alkylated bases remained constant, suggesting a lack of base-specific excision repair for these lesions in ribosomal RNA [1]. This persistence contrasts with the active repair of 3-methylcytosine observed in DNA.

RNA damage Alkylation persistence Toxicology

High-Impact Application Scenarios for 3-Methylcytosine (CAS 4776-08-3) Based on Quantitative Differentiation


Quantifying Off-Target Alkylation by DNA Methyltransferases (DNMTs)

Researchers investigating the intrinsic alkylation side-activity of DNMT enzymes require a certified 3-methylcytosine standard for LC-MS/MS assay calibration. The precise 1:2,850 formation ratio relative to 5-methylcytosine, established in a defined in vitro system [1], enables accurate quantification of this rare but biologically significant lesion. This application is critical for studies into the evolution of DNA methylation pathways and the potential mutagenic burden associated with high DNMT activity in cancer cells.

Development and Validation of HPLC/LC-MS Methods for Epigenetic and DNA Damage Analysis

Analytical chemistry and core facilities developing methods to resolve and quantify modified nucleobases in nucleic acid hydrolysates must use a pure 3-methylcytosine reference standard. The validated HPLC method demonstrating baseline separation and >90% recovery for 3-methylcytosine, 5-methylcytosine, and cytosine [1] serves as a benchmark for method development and quality control. Use of this specific standard ensures accurate, reproducible, and publication-ready data for global DNA methylation and alkylation studies.

Biochemical and Pharmacological Studies of the ALKBH2 DNA Repair Pathway

Investigations into the structure, function, and inhibition of the human ALKBH2 dioxygenase depend on authentic 3-methylcytosine as a preferred substrate. Given the established primary dependence of 3meC repair on ALKBH2 activity in vitro and in vivo [1], this compound is essential for enzyme kinetics assays, high-throughput inhibitor screening for cancer therapy, and cellular studies of alkylation repair deficiency. Substituting with other methylated bases would yield irrelevant kinetic parameters and misleading inhibitor efficacy data.

Biomonitoring and Toxicology Studies of RNA Alkylation Damage

Toxicology studies assessing the impact of environmental or chemotherapeutic alkylating agents on RNA integrity use 3-methylcytosine as a stable biomarker of exposure. In vivo evidence demonstrates that 3-methylcytosine persists in ribosomal RNA without evidence of base-specific repair, with its relative proportion among alkylated lesions remaining constant over time [1]. This makes it a reliable endpoint for quantifying cumulative RNA damage and understanding the long-term consequences of alkylation stress in tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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